Methyl 2-[({[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate
Description
Methyl 2-[({[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a thioacetyl-linked benzoate moiety at position 2. This structure integrates multiple functional groups, including a sulfur-containing thioether bridge, an amide bond, and a fluorinated aromatic system. Such modifications are often employed in medicinal chemistry to enhance bioavailability, target specificity, and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S/c1-30-22(29)16-4-2-3-5-17(16)25-20(28)13-31-21-19-12-18(26-27(19)11-10-24-21)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQPSYFTYRGZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . Another related compound, pyrazolo[3,4-d]pyrimidine, has been shown to inhibit CDK2, a protein involved in cell cycle regulation .
Mode of Action
For example, pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which can be adjusted by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . Similarly, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Based on the known actions of similar compounds, it may be involved in pathways related to optical applications or cell cycle regulation .
Result of Action
For instance, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent dual activity against examined cell lines and CDK2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biological Activity
Methyl 2-[({[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazin core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances the lipophilicity and may influence the compound's interaction with biological targets. The thioacetyl and benzoate moieties contribute additional functional groups that can participate in biochemical interactions.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyrazolo derivatives, including those similar to this compound. For example, compounds with similar structures have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies indicate that derivatives of pyrazolo compounds can act as effective inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds structurally related to this compound have shown promising inhibitory activity against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Study 1: Anticancer Activity
A study evaluating the anticancer potential of pyrazolo derivatives found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .
Study 2: Antioxidant Properties
Research has also highlighted antioxidant activity in pyrazolo compounds. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with chronic diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry and Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including those similar to methyl 2-[({[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate, as promising candidates in the fight against tuberculosis and other infectious diseases. For instance, compounds with a similar scaffold have been identified through high-throughput screening as potential antitubercular agents. These compounds exhibited low cytotoxicity and significant activity against Mycobacterium tuberculosis (Mtb), indicating their therapeutic potential in treating resistant strains of tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyrazolo ring can enhance biological activity or selectivity toward targeted pathogens. For instance, substituents that increase lipophilicity or alter electronic properties can significantly impact the compound's interaction with biological targets .
Inhibitory Activity Against Kinases
Emerging research indicates that pyrazolo derivatives may also serve as inhibitors of key kinases involved in cancer progression. The inhibition of receptor tyrosine kinases such as AXL and c-MET has been linked to the modulation of signaling pathways that control cell growth and differentiation. This suggests that this compound could be explored further for anticancer applications .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyrazine core undergoes electrophilic aromatic substitution (EAS) at electron-deficient positions. The 4-fluorophenyl group directs reactivity via resonance effects:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro group introduced at C3 of pyrazine ring |
| Halogenation (Br₂/FeBr₃) | Acetic acid, 60°C | Bromination at C7 of pyrazolo moiety |
The thioether (-S-) linkage shows nucleophilic displacement under alkaline conditions, enabling functional group interconversion.
Oxidation and Reduction Pathways
The sulfur atom in the thioether group exhibits variable oxidation states:
Oxidation
Reduction
-
LiAlH₄ in THF reduces the ester (-COOCH₃) to primary alcohol (-CH₂OH) while preserving the amide bond .
Hydrolysis Reactions
The compound undergoes selective bond cleavage under controlled conditions:
| Hydrolysis Target | Reagents | Products |
|---|---|---|
| Ester group | NaOH/H₂O, reflux | Carboxylic acid + methanol |
| Amide bond | Conc. HCl, 110°C | 2-Aminobenzoic acid + thioacetyl-pyrazolo-pyrazine intermediate |
Cyclization and Heterocycle Formation
The acetyl-thioether side chain participates in annulation reactions:
-
With hydrazine : Forms 1,3,4-thiadiazole derivatives via CS₂/KOH-mediated cyclization .
-
With aldehydes : Produces pyrazolo[1,5-a]pyrazine-fused thiazolidinones under microwave irradiation.
Reaction kinetics data:
Metal Complexation
The amide and thioether groups act as bidentate ligands for transition metals:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(II) acetate | N(amide)-S(thioether) binding | Catalytic oxidation studies |
| PdCl₂ | S-only coordination | Cross-coupling reaction precatalyst |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Quantum yield for photodecomposition:
This compound's multifunctional architecture enables its use in synthesizing pharmacologically active derivatives. Recent studies highlight its role as a precursor for anticonvulsant agents through thiadiazole hybrid formation . Controlled oxidation of the thioether moiety remains critical for tuning electronic properties in drug design applications.
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo-pyrazine derivatives, which are structurally and functionally compared below with key analogs:
Structural Analogues
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Reported Activity/Use |
|---|---|---|---|---|
| Methyl 2-[({[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate (Target) | Pyrazolo[1,5-a]pyrazine | 4-Fluorophenyl, thioacetyl-amino benzoate | ~453.46 | Not explicitly reported |
| 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide | Pyrazolo[1,5-a]pyrazine | 4-Methylphenyl, trifluoromethylphenyl, thioacetamide | ~474.47 | Anticancer, antiviral research |
| {[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetonitrile | Pyrazolo[1,5-a]pyrazine | 3-Chloro-4-ethoxyphenyl, sulfanyl-acetonitrile | ~386.85 | Preclinical kinase inhibition |
| 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-oxoacetyl hydrazones | Triazolo[1,5-a]pyrimidine | Methyl groups at 5,7-positions, oxoacetyl hydrazone | ~290–350 | Herbicidal, fungicidal |
Key Structural Differences :
- Substituent Effects : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 3-chloro-4-ethoxyphenyl group in acetonitrile analogs, as fluorine is a common bioisostere for hydrogen .
- Core Heterocycles : Pyrazolo-pyrazine derivatives (target) versus triazolo-pyrimidines () exhibit distinct electronic profiles, affecting interactions with biological targets like kinases or enzymes .
Functional Comparisons
- Bioactivity :
- The trifluoromethylphenyl-thioacetamide analog () has shown promise in anticancer and antiviral studies, suggesting that the pyrazolo-pyrazine core is compatible with diverse therapeutic applications .
- Triazolo-pyrimidine derivatives () demonstrate herbicidal activity, but the target compound’s benzoate moiety may redirect its utility toward anti-inflammatory or antimicrobial pathways .
- Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyrazolo-pyrazine-thioacetamides (e.g., nucleophilic substitution with thiols or cyclization of hydrazine precursors) .
- In contrast, triazolo-pyrimidines () require distinct cyclocondensation steps with triazole precursors, limiting structural crossover .
Pharmacokinetic and Physicochemical Properties
Notable Trends:
- Higher lipophilicity (LogP) in pyrazolo-pyrazine derivatives may enhance membrane permeability but reduce aqueous solubility.
- The benzoate ester in the target compound could serve as a prodrug moiety, improving oral absorption compared to free acids .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-[({[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling pyrazolo[1,5-a]pyrazine intermediates with thioacetylated benzoate derivatives under controlled conditions. For example, describes recrystallization from methanol to obtain high-purity crystals, while highlights the use of temperature-controlled reactions (e.g., 40°C) for analogous heterocyclic systems. Optimize yields by adjusting stoichiometric ratios of reactants (e.g., 1:1.2 for nucleophile-electrophile pairs) and using catalysts like DMAP for esterification steps .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions on the pyrazolo[1,5-a]pyrazine and benzoate moieties. High-resolution mass spectrometry (HR-MS) confirms molecular weight accuracy (±5 ppm). Purity assessment requires HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients. validates crystallographic analysis (e.g., single-crystal X-ray diffraction) for unambiguous structural confirmation .
Q. What solvent systems are suitable for solubility testing, and how do they impact biological assay design?
- Methodological Answer : Test solubility in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. notes that pyrazolo-pyrimidine analogs often exhibit poor aqueous solubility; use co-solvents like cyclodextrins (10-20% w/v) or surfactants (e.g., Tween-80) to enhance bioavailability. Validate stability via LC-MS over 24 hours at 37°C to ensure no degradation prior to in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-fluorophenyl group in modulating biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., -Cl, -CF₃, or hydrogen at the 4-position) and compare their binding affinities using surface plasmon resonance (SPR) or fluorescence polarization assays. suggests that fluorinated aromatic groups enhance metabolic stability in pyrazolo[1,5-a]pyrazine derivatives. Pair SAR data with molecular docking against target proteins (e.g., kinase domains) to rationalize electronic effects .
Q. What experimental frameworks are recommended for assessing environmental fate and abiotic degradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL project framework () to evaluate hydrolysis, photolysis, and soil sorption. For hydrolysis, incubate the compound in buffers at pH 4, 7, and 9 (25–50°C) and monitor degradation via LC-MS/MS. Photolysis studies require xenon arc lamps simulating sunlight (300–800 nm). Use OECD Guideline 106 for soil adsorption coefficients (Kd), and apply QSAR models to predict ecotoxicological endpoints .
Q. How should researchers address contradictory data in bioactivity studies (e.g., IC₅₀ variability across cell lines)?
- Methodological Answer : Conduct orthogonal assays to validate target engagement. For instance, combine cell viability assays (MTT/CellTiter-Glo) with Western blotting for downstream effector proteins (e.g., phosphorylated kinases). emphasizes replicating studies under standardized conditions (e.g., passage number, serum concentration). Use meta-analysis tools to assess inter-study variability, and apply Hill slope adjustments to dose-response curves to account for assay-specific artifacts .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Employ pro-drug modifications (e.g., ester-to-carboxylic acid conversion via hepatic metabolism) to improve oral bioavailability. suggests methyl ester groups (as in the target compound) enhance membrane permeability. Conduct microsomal stability assays (human/rodent liver microsomes) to estimate metabolic half-life. Use PAMPA assays to predict blood-brain barrier penetration, and apply allometric scaling from rodent PK data to project human dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
